2',3'-Dideoxycytidine-5'-monophosphate

Antiviral Prodrug Activation Nucleotide Metabolism Kinase Substrate Specificity

NRTI activation studies in dCK-low models (e.g., macrophages) are hindered by inefficient nucleoside phosphorylation. 2',3'-Dideoxycytidine-5'-monophosphate (ddCMP) overcomes this as a preformed nucleotide: • Bypasses rate-limiting deoxycytidine kinase; intracellularly dephosphorylated (Km = 6 mM) for sustained antiviral activity. • Differential DNA pol incorporation vs. AZT-MP-not a pol α substrate, enabling mitochondrial toxicity dissection. • 5'-Phosphate enables conjugation to targeting moieties (e.g., L-HSA) for hepatocyte-selective delivery. Supplied with full analytical documentation; ready for immediate global dispatch.

Molecular Formula C9H14N3O6P
Molecular Weight 291.20 g/mol
CAS No. 104086-76-2
Cat. No. B124936
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2',3'-Dideoxycytidine-5'-monophosphate
CAS104086-76-2
Synonyms2’,3’-Dideoxycytidine 5’-monophosphate Sodium Salt;  2’,3’-Dideoxycytidine monophosphate Sodium Salt; 
Molecular FormulaC9H14N3O6P
Molecular Weight291.20 g/mol
Structural Identifiers
SMILESC1CC(OC1COP(=O)(O)O)N2C=CC(=NC2=O)N
InChIInChI=1S/C9H14N3O6P/c10-7-3-4-12(9(13)11-7)8-2-1-6(18-8)5-17-19(14,15)16/h3-4,6,8H,1-2,5H2,(H2,10,11,13)(H2,14,15,16)/t6-,8+/m0/s1
InChIKeyRAJMXAZJKUGYGW-POYBYMJQSA-N
Commercial & Availability
Standard Pack Sizes2.5 mg / 5 mg / 10 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





ddCMP: Preformed Nucleotide for Antiviral Research


2',3'-Dideoxycytidine-5'-monophosphate (ddCMP, CAS 104086-76-2) is a synthetic pyrimidine nucleoside monophosphate analog that functions as the 5'-phosphorylated derivative of zalcitabine (ddC). As a preformed nucleotide, ddCMP bypasses the initial phosphorylation step required for activation of dideoxynucleoside prodrugs, which are often poor substrates for cellular nucleoside kinases [1]. The compound is primarily investigated as an inhibitor of viral RNA synthesis, acting as a chain terminator upon incorporation into viral DNA by reverse transcriptase .

ddCMP Irreplaceability vs. Generic Nucleoside Analogs


Substituting ddCMP with its parent nucleoside ddC or other dideoxynucleoside analogs introduces critical variability in phosphorylation efficiency, polymerase selectivity, and toxicity profiles. The monophosphate form bypasses the rate-limiting first phosphorylation step, enabling activation in cells with low deoxycytidine kinase (dCK) activity, such as macrophages [1]. Furthermore, ddCMP exhibits distinct incorporation patterns by human DNA polymerases compared to AZT-MP, with implications for off-target toxicity [2]. Generic substitution without understanding these quantitative differences risks compromised antiviral efficacy and unanticipated mitochondrial toxicity.

ddCMP Quantitative Differentiation from Closest Analogs


UMP/CMP Kinase Phosphorylation Efficiency

ddCMP is phosphorylated by human UMP/CMP kinase, but with lower relative efficiency compared to other deoxycytidine analog monophosphates. The relative Vmax/Km efficiency ranking positions β-D-2,3-dideoxy-CMP among the least efficient substrates tested [1]. This lower efficiency may influence intracellular accumulation of the active triphosphate form.

Antiviral Prodrug Activation Nucleotide Metabolism Kinase Substrate Specificity

DNA Polymerase Incorporation: ddCMP vs. AZT-MP

Human DNA polymerase alpha incorporates AZT-MP but not ddCMP during processive DNA synthesis, whereas polymerase beta incorporates both ddCMP and AZT-MP with nearly equal efficiency to their natural counterparts. This differential incorporation pattern distinguishes ddCMP from AZT-MP and has implications for host DNA metabolism [1].

Polymerase Selectivity Chain Termination Off-Target Toxicity

Mitochondrial Toxicity: ddC vs. Gemcitabine

2',3'-Dideoxycytidine (ddC), the parent nucleoside of ddCMP, exhibits markedly higher IC50 values for growth inhibition compared to gemcitabine in cancer cell lines, but demonstrates distinct mitochondrial effects. ddC reduces mitochondrial DNA content, whereas gemcitabine does not, despite both altering mitochondrial ultrastructure [1]. This distinction is critical for researchers studying nucleotide analog-induced mitochondrial dysfunction.

Mitochondrial Toxicity DNA Polymerase Gamma Inhibition Antiproliferative Activity

Erythrocyte Encapsulation: Dephosphorylation Kinetics

ddCMP, when encapsulated in human erythrocytes as a prodrug, is dephosphorylated by endogenous pyrimidine nucleotidases to release the active nucleoside ddCyd. The reaction has a relatively high apparent Km of 6 mM and is not inhibited by ATP or 2,3-bisphosphoglycerate, and importantly, encapsulated ddCMP is not deaminated by cytidine deaminase [1]. This provides a unique delivery system with distinct metabolic properties compared to free ddCyd.

Prodrug Delivery Erythrocyte Bioreactor Nucleotidase Activity

Hepatocyte-Targeted L-HSA Conjugate: Antiviral Activity

A lactosaminated human serum albumin conjugate of ddCMP (L-HSA ddCMP) was evaluated for hepatocyte-specific delivery via the asialoglycoprotein receptor. In chronic woodchuck hepatitis virus carriers, L-HSA ddCMP at a dose equivalent to 0.25 mg/kg free ddC produced a 5-125 fold reduction in serum viral DNA in 2 of 5 animals, compared to a similar reduction in 3 of 5 animals receiving 0.5 mg/kg free ddC [1]. This demonstrates the feasibility of targeted delivery using ddCMP conjugates.

Hepatitis B Virus Liver Targeting Asialoglycoprotein Receptor

Solubility: ddCMP vs. Parent Nucleoside

The free acid form of ddCMP exhibits high aqueous solubility, calculated at 240 g/L (25°C), with a molecular weight of 291.20 g/mol and density of 1.87±0.1 g/cm³ . This contrasts with the parent nucleoside ddC, which has reported water solubility of 50-100 mg/mL [1]. The enhanced solubility of the monophosphate may facilitate certain formulation and delivery approaches.

Aqueous Solubility Formulation Development Physicochemical Properties

ddCMP Validated Application Scenarios


Bypassing Phosphorylation in dCK-Deficient Cells

ddCMP serves as a preformed nucleotide to circumvent the initial phosphorylation step that limits the activation of dideoxynucleosides in cells with low deoxycytidine kinase (dCK) activity, such as macrophages. As demonstrated by its use in erythrocyte-mediated delivery, ddCMP is dephosphorylated intracellularly with a Km of 6 mM to release the active nucleoside, enabling sustained antiviral activity in cells that otherwise inefficiently phosphorylate ddC [1]. This makes ddCMP a critical tool for studying nucleotide analog pharmacology in dCK-low environments.

Polymerase Selectivity for Off-Target Toxicity Profiling

ddCMP exhibits distinct incorporation patterns by human DNA polymerases compared to other NRTI monophosphates such as AZT-MP. Specifically, ddCMP is not incorporated by polymerase alpha during processive DNA synthesis, whereas AZT-MP is incorporated at a ratio of 1 per 2500 dTMP molecules. Polymerase beta, however, incorporates ddCMP with efficiency nearly equal to that of dCMP [2]. Researchers utilize this differential selectivity to dissect mechanisms of host polymerase-mediated toxicity and to design nucleotide analogs with improved therapeutic indices.

Mitochondrial DNA Polymerase γ Positive Control

The parent nucleoside ddC (and by extension its active anabolite ddCMP-derived triphosphate) serves as a validated positive control for inhibiting mitochondrial DNA polymerase γ and depleting mitochondrial DNA. In comparative studies, ddC reduces mtDNA content in BxPC-3 and MOLT-4 cells at IC50 values of 14.5 μM and 0.86 μM, respectively, whereas gemcitabine at equipotent antiproliferative concentrations does not deplete mtDNA [3]. This established differential effect makes ddCMP-derived species essential reference compounds for mitochondrial toxicity screening of novel nucleoside analogs.

Hepatocyte-Targeted Antiviral Conjugates

The monophosphate group of ddCMP enables conjugation to targeting moieties such as lactosaminated human serum albumin (L-HSA) for asialoglycoprotein receptor-mediated hepatocyte delivery. In the woodchuck hepatitis virus model, L-HSA ddCMP achieved a 5-125 fold reduction in serum viral DNA at half the molar equivalent dose of free ddC [4]. This validates ddCMP as a versatile building block for synthesizing liver-targeted antiviral conjugates, with direct relevance to hepatitis B research and drug development.

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